Product packaging for 2-(4-Bromophenyl)-2-phenylacetonitrile(Cat. No.:CAS No. 33268-46-1)

2-(4-Bromophenyl)-2-phenylacetonitrile

Cat. No.: B2615459
CAS No.: 33268-46-1
M. Wt: 272.145
InChI Key: NMWQICGGJMSDDT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-phenylacetonitrile (CAS 33268-46-1) is a high-purity chemical building block prized for its utility in organic synthesis and medicinal chemistry research. This compound features a nitrile group attached to a diphenylmethane core, which is further functionalized with a bromine atom. The nitrile group is a key functional moiety in over 30 approved pharmaceuticals, often serving as a hydrogen bond acceptor or a bioisostere for carbonyl groups, thereby aiding in target engagement and optimizing pharmacokinetic properties . The presence of both the nitrile and the 4-bromophenyl substituent makes this molecule a versatile synthon for constructing complex nitrogen-containing heterocycles. Recent methodologies have demonstrated the use of structurally similar nitriles in one-pot cascade reactions to synthesize 2-(3-oxoindolin-2-ylidene)acetonitriles, a class of compounds with documented biological activity . Furthermore, its structure is a known precursor in the synthesis of functionalized 1H-imidazoles via acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles, highlighting its role in developing novel heterocyclic systems for material and pharmaceutical applications . Researchers value this compound for its potential in developing prototypic molecules for subsequent molecular modification, particularly in exploring new pharmacophores. This product is intended for research applications by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrN B2615459 2-(4-Bromophenyl)-2-phenylacetonitrile CAS No. 33268-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWQICGGJMSDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development

Established Synthetic Pathways to 2-(4-Bromophenyl)-2-phenylacetonitrile

Key approaches to synthesizing this compound and related structures hinge on two primary disconnection strategies: cyanation reactions and the alkylation/arylation of acetonitrile (B52724) derivatives. Cyanation methods introduce the nitrile group at a benzylic position, often through nucleophilic substitution. Conversely, alkylation strategies rely on the acidity of the α-proton in an existing arylacetonitrile, which is deprotonated to form a carbanion that subsequently reacts with an appropriate electrophile.

The introduction of a cyano group is a fundamental transformation in organic synthesis, providing access to versatile nitrile intermediates. guidechem.com For the preparation of benzylic nitriles, this is commonly accomplished by the reaction of a nucleophilic cyanide source with a suitable benzylic electrophile.

The preparation of nitriles via the nucleophilic substitution of alkyl halides with cyanide ions is a well-established and widely used transformation in synthetic organic chemistry. This reaction typically proceeds through an S(_N)2 mechanism, especially with primary and secondary halides, where the cyanide ion acts as the nucleophile, displacing a halide leaving group. Benzylic halides are particularly good substrates for this reaction due to the stabilization of the transition state by the adjacent aromatic ring.

The general mechanism involves the attack of the negatively charged carbon of the cyanide ion (:C≡N:) on the electrophilic carbon atom bearing the leaving group (e.g., Br, Cl). This concerted step results in the formation of a new carbon-carbon bond and the departure of the leaving group, leading to the desired nitrile product.

Table 1: Reaction Parameters for Classical Nucleophilic Substitution
ParameterDetails
Substrates Primary, secondary, and especially benzylic halides.
Nucleophile Alkali metal cyanides (e.g., Sodium Cyanide, Potassium Cyanide).
Solvents Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used to dissolve the cyanide salt and accelerate the reaction.
Mechanism Primarily S(_N)2, leading to inversion of stereochemistry if the carbon is chiral.

The synthesis of arylacetonitriles from halogenated benzylic systems is a direct application of classical nucleophilic substitution. For instance, the synthesis of 4-bromophenylacetonitrile (B126402), a precursor for more complex molecules, can be achieved by reacting 4-bromobenzyl bromide with a cyanide source. In a typical procedure, potassium cyanide is dissolved in a solvent like Dimethyl Sulfoxide (DMSO) at an elevated temperature, followed by the addition of 4-bromobenzyl bromide. guidechem.com The reaction proceeds to completion, yielding the desired 4-bromophenylacetonitrile after workup and purification. guidechem.com This method is effective for introducing the cyano group onto a pre-existing brominated phenyl ring, providing a key building block for subsequent functionalization. guidechem.comnih.gov

Table 2: Example of Cyanation of a Halogenated Benzylic System guidechem.com
Reactant 1Reactant 2SolventTemperatureProductYield
4-Bromobenzyl bromidePotassium cyanideDMSO90°C4-Bromophenylacetonitrile86%

To circumvent the high toxicity of traditional cyanide sources, modern synthetic methods have explored alternative reagents. One such approach is the direct cyanation of benzyl (B1604629) alcohols using isonitriles as a cyanide surrogate, catalyzed by a boron Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C(_6)F(_5))(_3)). nih.gov This method provides an efficient and greener route to α-aryl nitriles. nih.gov

The reaction is believed to proceed via an S(_N)1 pathway. The Lewis acid activates the benzyl alcohol, facilitating the departure of the hydroxyl group to form a stabilized benzylic carbocation. This carbocation is then trapped by the isonitrile nucleophile. A subsequent rearrangement and elimination sequence leads to the final α-aryl nitrile product. This catalytic system has been shown to be effective for a wide range of benzyl alcohols, affording good to excellent yields of the corresponding nitriles. nih.gov

Table 3: Key Features of Boron Lewis Acid Catalyzed Cyanation
FeatureDescription
Catalyst Tris(pentafluorophenyl)borane (B(C(_6)F(_5))(_3))
Cyanide Source Isonitriles (safer alternative to metal cyanides)
Substrate Benzyl alcohols
Mechanism S(_N)1-type, involving a benzylic carbocation intermediate
Advantage Utilizes a less toxic cyanide source and proceeds under metal-free conditions. nih.gov

An alternative strategy for synthesizing this compound involves forming the C-C bond at the α-position of a pre-existing nitrile. This is possible due to the acidity of the α-hydrogens of arylacetonitriles, which can be removed by a suitable base to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl or aryl halide, to form a new C-C bond. To synthesize the target compound, one could envision the reaction of the phenylacetonitrile (B145931) carbanion with a 4-bromobenzyl halide.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org For the α-alkylation of arylacetonitriles, PTC is particularly effective. crdeepjournal.orgorgsyn.org The reaction is typically performed with a concentrated aqueous solution of a strong base (e.g., 50% NaOH), the arylacetonitrile and alkylating agent in an organic solvent, and a catalytic amount of a phase-transfer agent. orgsyn.org

Table 4: Components of Phase-Transfer Catalyzed α-Alkylation
ComponentRole/Example
Substrate Phenylacetonitrile or a derivative like 4-Bromophenylacetonitrile. guidechem.com
Alkylating Agent Alkyl halide (e.g., a methylating agent or benzyl halide). guidechem.com
Base Concentrated aqueous sodium hydroxide (B78521) or potassium hydroxide. orgsyn.orgresearchgate.net
Catalyst Quaternary ammonium (B1175870) salt (e.g., Tetrabutylammonium bromide). google.comnih.gov
Solvent System Biphasic: Aqueous and a water-immiscible organic solvent (e.g., Toluene). acsgcipr.org

Alkylation and Arylation Strategies for Substituted Acetonitriles.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The α-arylation of arylacetonitriles, a reaction that directly forms the diarylacetonitrile scaffold, is a prominent example of this methodology. wikipedia.org This approach typically involves the coupling of an aryl halide with the enolate of an arylacetonitrile, facilitated by a palladium catalyst. wikipedia.orgresearchgate.net The choice of ligand, base, and reaction conditions is critical for achieving high yields and selectivity. researchgate.net

The general catalytic cycle for the palladium-catalyzed α-arylation of nitriles begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. The resulting arylpalladium(II) complex then undergoes reaction with the enolate of the nitrile, which is generated in situ by a base. This step is followed by reductive elimination from the arylpalladium(II) enolate intermediate, which forms the desired C-C bond of the product and regenerates the active palladium(0) catalyst. wikipedia.org

A variety of aryl halides, including the more accessible but less reactive aryl chlorides, can be employed in these reactions when used with appropriate catalyst systems. organic-chemistry.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this transformation. wikipedia.org

Table 1: Examples of Palladium-Catalyzed α-Arylation of Arylacetonitriles
ArylacetonitrileAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
Phenylacetonitrile4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene10095
4-MethoxyphenylacetonitrileChlorobenzene (B131634)Pd₂(dba)₃ / P(t-Bu)₃NaN(SiMe₃)₂Toluene9088
Phenylacetonitrile1-Bromo-4-fluorobenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane11092

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for C-C bond formation. wikipedia.org This reaction is known for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophiles. wikipedia.org

In the context of synthesizing this compound, a Negishi coupling approach could involve the reaction of a zinc enolate of either phenylacetonitrile with a 4-bromophenyl halide or 4-bromophenylacetonitrile with a phenyl halide. The organozinc reagent can be prepared beforehand or generated in situ. organic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of zinc cyanoalkyl reagents for the arylation of secondary nitriles has been reported as an effective strategy. berkeley.edu

Table 2: Representative Conditions for Negishi-Type α-Arylation of Nitriles
Nitrile SubstrateAryl HalidePalladium CatalystLigandSolventTemperature (°C)Yield (%)
Zinc reagent of Isopropylnitrile4-ChlorotoluenePd(OAc)₂CPhosTHFRT95
Zinc reagent of Cyclohexylnitrile4-BromoanisolePd₂(dba)₃XPhosDioxane8092
Zinc reagent of Propionitrile1-Chloro-4-nitrobenzenePd(OAc)₂CPhosTHFRT88

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. libretexts.org

While the Stille reaction is highly versatile, its application to the direct α-arylation of nitriles is less common compared to Negishi or Buchwald-Hartwig amination-type reactions. A hypothetical approach for the synthesis of this compound could involve the coupling of a stannylated phenylacetonitrile derivative with 4-bromophenyl iodide. However, specific examples of this transformation, particularly involving prior allylic alkylation, are not readily found in the literature. The focus of Stille couplings is often on the formation of biaryl or vinyl-aryl bonds.

Table 3: General Scope of the Stille Cross-Coupling Reaction
OrganostannaneOrganic HalidePalladium CatalystLigandSolventTemperature (°C)Yield (%)
(4-Methoxyphenyl)tributylstannaneIodobenzenePd(PPh₃)₄-Toluene10095
Vinyltributylstannane4-BromobenzonitrilePdCl₂(PPh₃)₂-THF6092
2-(Tributylstannyl)thiophene1-Bromo-4-nitrobenzenePd(OAc)₂P(o-tolyl)₃DMF8088

One-Pot Multicomponent Reactions Incorporating 2-(4-Bromophenyl)acetonitrile Scaffolds

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, avoiding the isolation of intermediates. nih.govsemanticscholar.org This approach offers significant advantages in terms of atom economy, step economy, and reduction of waste. scilit.com

While no specific one-pot multicomponent reaction has been reported for the direct synthesis of this compound using a 2-(4-bromophenyl)acetonitrile scaffold, the principles of MCRs can be applied to the synthesis of related heterocyclic structures. For instance, arylacetonitriles are versatile building blocks in MCRs for the synthesis of various heterocycles. researchgate.net A hypothetical MCR for the target molecule could involve the in-situ generation of a reactive intermediate from 4-bromophenylacetonitrile that then participates in a cascade reaction with other components. For example, a reaction involving an aldehyde, an amine, and a nitrile component is a common strategy in MCR chemistry.

Table 4: Example of a Four-Component Reaction for the Synthesis of a Spiro[indoline-3,4'-pyridine] Derivative
Component 1Component 2Component 3Component 4Catalyst/SolventYield (%)
IsatinMalononitrileDimethyl acetylenedicarboxylateAnilineEthanol85
5-BromoisatinEthyl cyanoacetateDimethyl acetylenedicarboxylate4-MethoxyanilineEthanol82

Novel and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electricity as a traceless reagent to drive chemical reactions. rsc.org This approach can often be performed under mild conditions and without the need for stoichiometric chemical oxidants or reductants. semanticscholar.org

A notable development in this area is the direct carbamoylation or cyanation of benzylic C(sp³)-H bonds via an electrochemical process. semanticscholar.orgresearchgate.net This method allows for the formation of α-aryl acetonitriles from readily available alkylbenzenes. The reaction proceeds through the anodic oxidation of the benzylic position to generate a carbocation intermediate. This intermediate is then trapped by a cyanide source, such as tert-butyl isocyanide, which upon elimination of a tert-butyl cation, yields the desired nitrile product. semanticscholar.orgresearchgate.net This strategy avoids the pre-functionalization of the benzylic position, making it a highly atom-economical approach.

Table 5: Electrochemical Benzylic C-H Cyanation
SubstrateCyanide SourceElectrolyteSolventYield (%)
Diphenylmethanet-Butyl isocyanideBu₄NOTsDCE/HFIP75
Triphenylmethanet-Butyl isocyanideBu₄NOTsDCE/HFIP80
4-Methyldiphenylmethanet-Butyl isocyanideBu₄NOTsDCE/HFIP72

Sustainable catalysis focuses on the use of catalysts that are environmentally benign, highly efficient, and recyclable. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a prime example of sustainable catalysis. nih.gov

Another area of sustainable catalysis relevant to nitrile compounds is the use of nitrilases. These enzymes can hydrolyze nitriles to valuable carboxylic acids or amides with high selectivity, often enantioselectivity, under mild conditions. nih.gov While this is a transformation of the nitrile group rather than its synthesis, it represents a green method for the further derivatization of compounds like this compound.

Minimizing Toxic Reagents (e.g., non-KCN based cyanation)

Traditional methods for the synthesis of nitriles often involve the use of highly toxic cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN). The significant health and environmental risks associated with these reagents have driven the development of alternative, safer cyanation protocols. For the synthesis of this compound, several strategies can be employed that utilize less hazardous cyanide sources. These methods typically rely on transition-metal catalysis, most notably with palladium or nickel complexes, which can activate less reactive cyanide sources. nih.govrsc.orgresearchgate.netrsc.org

One of the most promising and widely adopted non-toxic cyanide sources is potassium hexacyanoferrate(II), commonly known as potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govrsc.org This compound is a stable, water-soluble solid with low toxicity, making it an excellent alternative to simple alkali metal cyanides. nih.gov The synthesis of this compound could be envisioned starting from a suitable precursor like (4-bromophenyl)(phenyl)methyl halide. A palladium-catalyzed cross-coupling reaction would be the method of choice. The catalytic cycle generally involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile. researchgate.net

Another less toxic alternative is zinc cyanide (Zn(CN)₂). While still requiring careful handling, it is significantly less hazardous than KCN or NaCN. organic-chemistry.org Palladium-catalyzed cyanation using Zn(CN)₂ is a well-established method for the synthesis of a wide variety of aryl nitriles and could be adapted for the synthesis of the target molecule. organic-chemistry.org

More recent innovations include the use of organic cyanating agents. Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can serve as electrophilic cyanide sources in transition-metal-catalyzed reactions. Furthermore, novel approaches using isonitriles as a cyanide source in the presence of a Lewis acid catalyst like B(C₆F₅)₃ offer a pathway for the direct cyanation of alcohols, such as (4-bromophenyl)(phenyl)methanol, providing a greener route that avoids the need to first convert the alcohol to a halide. nih.gov

The table below summarizes plausible non-KCN based cyanation methodologies that could be applied to the synthesis of this compound, based on established protocols for similar substrates.

PrecursorCyanide SourceCatalyst SystemSolventTypical ConditionsAnticipated Yield Range
(4-bromophenyl)(phenyl)methyl bromideK₄[Fe(CN)₆]Pd(OAc)₂ / Ligand (e.g., dppf)DMF or DMAc120-140 °C, 12-24 hGood to Excellent
(4-bromophenyl)(phenyl)methyl chlorideZn(CN)₂Pd₂(dba)₃ / Ligand (e.g., XPhos)Dioxane100-120 °C, 8-16 hModerate to Good
(4-bromophenyl)(phenyl)methanoltert-Butyl isocyanideB(C₆F₅)₃DCERoom Temp to 60 °C, 12-24 hGood

Chemo- and Regioselectivity in Synthesis of this compound

When synthesizing a molecule with multiple potentially reactive sites, such as this compound, controlling the chemo- and regioselectivity is paramount. The precursor molecules can offer different handles for the introduction of the nitrile group, and the choice of reaction conditions will determine the outcome.

Chemoselectivity:

A key challenge in the synthesis of this compound arises from the presence of two distinct carbon-halogen bonds in some potential precursors, such as a molecule containing both a benzylic bromide and an aryl bromide. In the context of a palladium-catalyzed cyanation, the relative reactivity of these two sites must be considered. Generally, the C(sp²)-Br bond of an aryl bromide is less reactive towards nucleophilic substitution than the C(sp³)-Br bond of a benzylic bromide. However, in palladium-catalyzed cross-coupling reactions, the oxidative addition to the C(sp²)-Br bond is often favored. Therefore, if one were to start with a precursor like 1-bromo-4-(bromomethyl)benzene and react it with phenylacetonitrile anion, the reaction would likely proceed via nucleophilic substitution at the benzylic position. Conversely, if a palladium-catalyzed cyanation were attempted on 4-bromodiphenylmethane, the reaction would likely occur at the C-Br bond, not at the benzylic C-H bond, unless specific conditions for C-H activation are employed.

A plausible and selective route would involve the cyanation of a precursor where the desired site of reaction is clearly the most reactive. For example, starting with (4-bromophenyl)(phenyl)methyl bromide, a simple nucleophilic substitution with a non-toxic cyanide source would selectively form the C-CN bond at the benzylic position without affecting the aryl bromide.

Regioselectivity:

Regioselectivity becomes a primary consideration when a reaction could potentially occur at different positions on the aromatic rings or at different C-H bonds. For the synthesis of this compound, the most relevant regiochemical question would arise in a direct C-H cyanation approach starting from 4-bromodiphenylmethane. This molecule has multiple aromatic C-H bonds and a benzylic C-H bond. Modern C-H functionalization reactions can be highly selective. For a cyanation reaction, the benzylic C-H bond is generally more activated and susceptible to radical abstraction or deprotonation compared to the aromatic C-H bonds. Therefore, under appropriate catalytic conditions, a high degree of regioselectivity for the benzylic position could be expected. Direct C-H cyanation of purines, for example, has shown that regioselectivity can be controlled, with the reaction favoring the most electron-rich positions. mdpi.com In the case of 4-bromodiphenylmethane, the benzylic position is activated by both phenyl rings, making it the most likely site for a regioselective C-H cyanation.

Reaction Mechanisms and Reactivity Studies of 2 4 Bromophenyl 2 Phenylacetonitrile

Carbanion Chemistry of 2-(4-Bromophenyl)-2-phenylacetonitrile

The carbon atom positioned between the two aryl rings and the nitrile group (the α-carbon) is susceptible to deprotonation, leading to the formation of a highly stabilized carbanion. This reactivity is central to the synthetic utility of the compound.

Generation and Stability of α-Cyano Carbanions

The generation of the α-cyano carbanion from this compound is typically achieved by treating the parent compound with a strong base. The acidic nature of the α-proton is significantly enhanced by the cumulative electron-withdrawing effects of the adjacent nitrile and aromatic groups.

Factors Contributing to Carbanion Stability:

Inductive Effect: The electronegative nitrogen atom of the cyano group withdraws electron density from the α-carbon, increasing the acidity of the α-hydrogen.

Resonance Delocalization: The negative charge of the carbanion is effectively delocalized through resonance onto the cyano group. Furthermore, the charge is delocalized into the π-systems of both the phenyl and the 4-bromophenyl rings. This extensive delocalization is the primary contributor to the anion's stability.

The stability of this carbanion makes it readily accessible and allows it to serve as a potent nucleophile in various chemical reactions.

Table 1: Factors Influencing the Stability of the α-Cyano Carbanion derived from this compound.

Stabilizing Factor Description
Cyano Group Provides strong inductive electron withdrawal (-I) and resonance stabilization (-M), delocalizing the negative charge onto the nitrogen atom.
Phenyl Group Delocalizes the negative charge across its aromatic π-system through resonance.
4-Bromophenyl Group Delocalizes the negative charge via resonance. The bromine atom also exerts a minor electron-withdrawing inductive effect.
Hybridization The resulting carbanion has significant s-character, which helps to stabilize the lone pair of electrons closer to the nucleus.

Reactivity in Nucleophilic Additions and Substitutions

Once formed, the α-cyano carbanion of this compound is a powerful carbon-based nucleophile. This reactivity is harnessed for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.

Nucleophilic Addition Reactions: The carbanion readily adds to electrophilic π-systems, most notably carbonyl compounds (aldehydes and ketones) and imines. This reaction, a variant of the aldol (B89426) or nitro-aldol reaction, results in the formation of a β-hydroxy or β-amino nitrile, respectively, after a workup step.

Nucleophilic Substitution Reactions: The carbanion can also participate in SN2 reactions with suitable electrophiles. The reaction with alkyl halides, for instance, leads to the formation of a new quaternary carbon center at the α-position, effectively alkylating the molecule. This is a key strategy for increasing the molecular complexity of the scaffold.

Role of the Bromine Substituent in Reaction Pathways

The bromine atom on the phenyl ring serves as a versatile functional handle, enabling a host of transformations that are largely inaccessible for unsubstituted diphenylacetonitrile (B117805). It is a key site for aromatic substitutions and, more significantly, for transition metal-catalyzed cross-coupling reactions.

Aromatic Substitution Reactions on the Bromophenyl Moiety

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom is generally challenging for this substrate. SNAr reactions typically require strong activation from electron-withdrawing groups positioned ortho and/or para to the leaving group. The diphenylacetonitrile moiety is not sufficiently activating to facilitate this pathway under standard conditions. Therefore, alternative strategies, primarily involving organometallic intermediates, are favored for functionalizing this position.

Participation in Cross-Coupling and Functionalization Reactions

The carbon-bromine bond is an ideal reaction site for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Using catalysts, typically based on palladium, new carbon-carbon and carbon-heteroatom bonds can be formed with high efficiency and selectivity.

Table 2: Major Cross-Coupling Reactions Utilizing the Bromophenyl Moiety.

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Functional Group
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., Ar'-B(OH)₂) Pd(PPh₃)₄, Base (e.g., K₂CO₃) Biaryl (Ar-Ar')
Sonogashira Coupling Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Aryl Alkyne (Ar-C≡C-R)
Heck Coupling Alkene (e.g., Styrene) Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base Aryl Alkene (Ar-CH=CH-R)
Buchwald-Hartwig Amination Amine (R₂NH) Pd₂(dba)₃, Ligand (e.g., BINAP), Base Aryl Amine (Ar-NR₂)
Stille Coupling Organostannane (R-SnBu₃) Pd(PPh₃)₄ Aryl-Alkyl/Aryl (Ar-R)
Cyanation Cyanide Source (e.g., Zn(CN)₂) Pd(PPh₃)₄ Aryl Nitrile (Ar-CN)

Intramolecular Cyclization Pathways

The unique arrangement of two aryl rings connected to a single carbon allows this compound and its derivatives to undergo intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These pathways are crucial for synthesizing rigid, planar molecules like fluorenes and their derivatives.

Two prominent potential pathways for cyclization include:

Palladium-Catalyzed Intramolecular C-H Arylation: This powerful method involves the activation of a C-H bond on the unsubstituted phenyl ring by a palladium catalyst, followed by coupling with the bromophenyl ring. This process, often referred to as a direct arylation, forges a new carbon-carbon bond between the two aromatic systems, resulting in a 9-cyanofluorene core. This reaction offers an efficient and atom-economical route to these fused systems. kobe-u.ac.jp

Radical Cyclization: An aryl radical can be generated at the site of the carbon-bromine bond using radical initiators (e.g., AIBN) and a reagent like tributyltin hydride (Bu₃SnH). princeton.edu This highly reactive aryl radical can then attack the adjacent phenyl ring in an intramolecular fashion. wikipedia.org The subsequent rearomatization yields the stable fluorene (B118485) skeleton. This method is a classic approach in radical chemistry for forming five- and six-membered rings. wikipedia.org

These cyclization strategies transform the flexible diarylacetonitrile scaffold into a rigid, planar polycyclic aromatic structure, significantly altering its chemical and photophysical properties.

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

The regioselectivity of the substitution is governed by the directing effects of the existing substituents on each ring.

On the 4-Bromophenyl Ring: The bromine atom is an ortho-, para-directing deactivator. mnstate.edu Since the para position is already occupied by the 2-phenylacetonitrile (B1602554) group, electrophilic attack will be directed to the positions ortho to the bromine atom (C2' and C6'). The deactivating nature of halogens arises from their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. mnstate.edu

On the Phenyl Ring: The 2-(4-bromophenyl)acetonitrile substituent is a deactivating group due to the electron-withdrawing nature of the nitrile (cyano) group. It will primarily direct incoming electrophiles to the meta position (C3 and C5).

Common EAS reactions include halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), nitration (using HNO₃/H₂SO₄), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation (using RCOCl/AlCl₃ or RCl/AlCl₃). masterorganicchemistry.commsu.edu

Radical Reactions Involving this compound

Radical reactions offer another avenue for the functionalization of this compound. These reactions typically proceed via a three-stage chain mechanism: initiation, propagation, and termination. lumenlearning.com

One potential site for radical reaction is the benzylic C-H bond. The benzylic hydrogen is susceptible to abstraction by a radical initiator (e.g., from AIBN) to form a benzylic radical. This radical is stabilized by resonance delocalization over the adjacent phenyl ring and the nitrile group. This intermediate can then participate in further reactions, such as halogenation using N-bromosuccinimide (NBS), which selectively brominates at the benzylic position. mnstate.edu

Another key site for radical chemistry is the carbon-bromine bond on the 4-bromophenyl ring. The C-Br bond can be cleaved in the presence of radical initiators and a hydrogen atom donor like tributyltin hydride (Bu₃SnH). libretexts.org This results in a dehalogenation reaction, converting the 4-bromophenyl group to a phenyl group. The mechanism involves the formation of a tributyltin radical which abstracts the bromine atom to generate an aryl radical. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and regenerate the tributyltin radical, continuing the chain process. libretexts.org

Theoretical and Computational Chemistry of 2 4 Bromophenyl 2 Phenylacetonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like 2-(4-Bromophenyl)-2-phenylacetonitrile. mdpi.com DFT methods are capable of providing accurate descriptions of molecular systems at a manageable computational cost, making them ideal for studying the nuances of this substituted diphenylacetonitrile (B117805) derivative.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic character of this compound is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org An analysis of these orbitals is fundamental to understanding the molecule's reactivity.

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the region most susceptible to accepting electrons. wikipedia.org For aromatic compounds, the distribution and energies of these orbitals are key to predicting their behavior in various chemical transformations. mdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and bromophenyl rings, which can act as electron donors. The LUMO, conversely, is likely to have significant contributions from the electron-withdrawing nitrile group (-CN), making the carbon atom of the nitrile group a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

OrbitalDescriptionExpected Localization
HOMO Highest Occupied Molecular OrbitalPhenyl and Bromophenyl rings
LUMO Lowest Unoccupied Molecular OrbitalNitrile group and adjacent carbon
HOMO-LUMO Gap Energy difference between HOMO and LUMOCorrelates with chemical reactivity and stability

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Prediction of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.orgrsc.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. For this compound, a key reaction of interest is the nucleophilic substitution at the nitrile carbon.

Computational studies can model the approach of a nucleophile to the nitrile group, revealing the geometry of the transition state and the associated activation energy. nih.govresearchgate.net For instance, in a reaction with a hydroxide (B78521) ion, DFT can predict whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate. chemguide.co.ukyoutube.com The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies have been successfully applied to understand the reactivity of various nitriles. nih.gov

Reaction StepDescriptionKey Computational Output
Reactant Complex Initial association of reactantsGeometry and binding energy
Transition State Highest energy point along the reaction coordinateGeometry, activation energy, and vibrational frequencies
Product Complex Association of products after reactionGeometry and reaction energy

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for considerable conformational flexibility, primarily through the rotation of the phenyl and bromophenyl rings. Understanding the molecule's preferred conformations is crucial, as they can significantly influence its physical and chemical properties.

DFT calculations can be used to perform a systematic conformational analysis. mdpi.comresearchgate.net By rotating the dihedral angles associated with the phenyl rings and calculating the energy of each resulting conformation, a potential energy landscape can be constructed. numberanalytics.comnih.govrsc.orgnih.govrsc.org This landscape reveals the global minimum energy conformation (the most stable structure) as well as other local minima and the energy barriers between them. For flexible molecules, this analysis is vital for understanding their dynamic behavior. nih.gov

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, MD simulations can be used to study its behavior in different environments, such as in various solvents. researchgate.net These simulations can reveal how the molecule interacts with solvent molecules, how its conformation changes over time, and can be used to calculate various thermodynamic properties. MD is particularly useful for studying the aggregation of small aromatic molecules and the conformational transitions of flexible molecules. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity or other properties. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally measured property.

For a series of substituted diphenylacetonitriles, including this compound, a QSRR model could be developed to predict properties such as reaction rates or equilibrium constants. The descriptors used in such a model could be derived from DFT calculations and might include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. nih.govchemrxiv.org

Analysis of Weak Non-Covalent Interactions within Crystalline Structures

In the solid state, the crystal packing of this compound is governed by a network of weak non-covalent interactions. numberanalytics.comnih.gov These interactions, although individually weak, collectively determine the crystal's structure and stability. The bromine atom and the aromatic rings in the molecule are particularly important for forming such interactions.

Key non-covalent interactions that are likely to be present in the crystalline structure include:

Bromine-involved interactions : The bromine atom can participate in halogen bonding (Br···N or Br···O) and other weak interactions like Br···Br contacts. mdpi.comresearchgate.net

π-interactions : The phenyl and bromophenyl rings can engage in π-π stacking and C-H···π interactions. researchgate.netrsc.orgrsc.org The interaction between a halogen atom and a π-system (C-Br···π) is also a recognized stabilizing interaction. nih.gov

Hydrogen bonds : The acidic proton on the carbon atom adjacent to the nitrile group can potentially form weak C-H···N or C-H···Br hydrogen bonds.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions within the crystal lattice, providing a deeper understanding of the forces that hold the crystal together. numberanalytics.commdpi.com

Interaction TypeDescriptionPotential Atoms Involved
Halogen Bonding Interaction involving the bromine atom as a halogen bond donor.Br with N or O of neighboring molecules
π-π Stacking Attractive interaction between the aromatic rings of adjacent molecules.Phenyl and Bromophenyl rings
C-H···π Interaction between a C-H bond and the face of an aromatic ring.Aromatic C-H with Phenyl or Bromophenyl rings
C-Br···π Interaction between the bromine atom and the face of an aromatic ring.Bromine atom with Phenyl or Bromophenyl rings

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Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The inherent reactivity of the nitrile group and the potential for cross-coupling reactions at the brominated phenyl ring make 2-(4-Bromophenyl)-2-phenylacetonitrile a key starting material for elaborate molecular construction. Chemists leverage this scaffold to introduce complexity and build sophisticated organic compounds.

Precursor to Pharmaceutical Intermediates and Scaffolds

The 4-bromophenylacetonitrile (B126402) framework is a recurring motif in the synthesis of pharmaceutical intermediates. guidechem.com The cyano group is a multifunctional intermediate that is prevalent in drug discovery, with numerous marketed small molecule drugs containing this functional group. guidechem.com The presence of the bromine atom on the phenyl ring offers a convenient handle for modification via cross-coupling reactions, allowing for the introduction of various substituents and the construction of diverse molecular libraries for drug screening.

A significant application involves its use in synthesizing precursors for indolinone structures, which are core components of various biologically active compounds. For instance, the related precursor, 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, is prepared from 4-bromo-2′-aminochalcone and serves as a key intermediate in the synthesis of complex indolinones. nih.govacs.org This demonstrates how the this compound core is integral to forming advanced scaffolds for medicinal chemistry.

Synthesis of Indoline and Related Heterocyclic Systems

The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles like indolines. A notable synthetic route is the preparation of (E)-2-(4-bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile. This complex indolinone derivative is synthesized from 4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile, which itself is derived from 2′-aminoacetophenone and 4-bromobenzaldehyde. acs.orgnih.gov The process involves a base-assisted intramolecular cyclization accompanied by oxidation. nih.govacs.org

This transformation highlights a sophisticated use of the compound's structural elements to construct the fused-ring system of indolinone, a privileged scaffold in medicinal chemistry known for its presence in compounds with potential antimycobacterial properties. acs.org

Starting Material Intermediate Final Product Reaction Type Reference
4-bromo-2′-aminochalcone4-(2-Aminophenyl)-2-(4-bromophenyl)-4-oxobutanenitrile(E)-2-(4-bromophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrileOxidative Cyclization nih.govacs.org

Role in Cyclopropanation Reactions

While direct cyclopropanation reactions using this compound as a primary reactant are not extensively documented, its structural motifs are crucial in the field. Phenylacetonitrile (B145931) itself can undergo reactions to form cyclopropane (B1198618) derivatives through mechanisms like a Michael addition followed by intramolecular nucleophilic displacement. kyoto-u.ac.jp

Furthermore, complex derivatives of the title compound are used to create highly effective catalysts for enantioselective cyclopropanations. A key example is Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate), a chiral catalyst that facilitates highly enantioselective cyclopropanation reactions of aryl- and styryldiazoacetates. organic-chemistry.org This demonstrates the importance of the 4-bromophenyl moiety in designing sophisticated catalytic systems for creating stereochemically defined cyclopropane rings, which are themselves important structural units in many natural products and pharmaceuticals. organic-chemistry.orgwikipedia.org

Derivatives and Analogues of this compound in Synthesis

The synthetic utility of this compound is extended through its conversion into various derivatives and analogues, which then participate in a broader range of chemical transformations.

Preparation of Acrylonitrile (B1666552) Derivatives for Conjugated Systems

Aryl acrylonitriles are an important subclass of compounds used in the pharmaceutical industry and materials science due to their conjugated systems. nih.gov An efficient method for synthesizing these derivatives involves the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides. nih.gov

In this context, arylacetonitriles bearing an electron-withdrawing 4-bromo substituent, such as this compound, have been successfully used as substrates. The reaction, utilizing a Palladium/NIXANTPHOS-based catalyst system, generates the corresponding aryl acrylonitrile derivative. nih.gov Specifically, the reaction of a 4-bromo-substituted arylacetonitrile with a vinyl halide has been shown to proceed with a yield of 50%. nih.gov This method provides a direct route to functionalized and conjugated aryl acrylonitriles, which are valuable in further synthetic applications. nih.govrsc.org

Substrate Reaction Catalyst System Product Type Yield Reference
Arylacetonitrile with 4-Br substituentα-alkenylation with vinyl halidePalladium/NIXANTPHOSAryl Acrylonitrile50% nih.gov

Synthesis of Imidazothiazole and Triazole Containing Compounds

The 4-bromophenyl moiety present in this compound is a common structural feature in various biologically active heterocyclic compounds, including those containing imidazothiazole and triazole rings. For example, numerous 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole derivatives have been synthesized and investigated for their antimicrobial activities. researchgate.net Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have been prepared and show promise as antimicrobial and anticancer agents. nih.gov

While direct synthesis from this compound is not the typical route, its derivatives can serve as precursors. Through established chemical transformations, the nitrile group can be converted into other functional groups, such as amides or ketones. These modified intermediates, like p-bromoacetophenone, are common starting materials for the synthesis of the aforementioned thiazole (B1198619) and imidazothiazole systems. researchgate.netnih.gov

Likewise, the synthesis of 1,2,4-triazole (B32235) derivatives often incorporates a bromophenyl group. For example, 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles have been synthesized via Suzuki cross-coupling reactions. nih.gov Precursors for such syntheses, like 4-bromobenzoic acid hydrazide, could potentially be derived from the hydrolysis of the nitrile group in this compound followed by further functionalization. scispace.com This highlights the role of the core structure as a foundational element for accessing a variety of important heterocyclic systems. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives from the prochiral scaffold of this compound is a significant objective in medicinal and materials chemistry. While direct asymmetric synthesis on this specific substrate is not extensively documented in dedicated studies, established methodologies for structurally analogous compounds, particularly α-diarylacetonitriles and related amino acid precursors, provide a clear and effective blueprint. The most prominent and successful of these methods is asymmetric phase-transfer catalysis.

Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for the asymmetric alkylation of substrates like diarylacetonitriles. researchgate.net This method is particularly well-suited for generating quaternary stereocenters. The general approach involves the deprotonation of a glycine (B1666218) Schiff base precursor, which can then be alkylated with substituted benzyl (B1604629) bromides to yield unnatural phenylalanine derivatives with high enantioselectivity. nih.govmdpi.com

Cinchona alkaloids, modified into quaternary ammonium (B1175870) salts, are the catalysts of choice for these reactions. austinpublishinggroup.com These catalysts create a chiral environment that directs the approach of the electrophile to the enolate, thereby controlling the stereochemical outcome of the reaction. For instance, pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) can be used to predictably synthesize either the (R)- or (S)-enantiomer of the desired product, respectively. nih.govmdpi.com

A typical reaction for a related substrate involves the following conditions:

ParameterConditionPurpose
Substrate N-(diphenylmethylene)glycine tert-butyl esterA common glycine Schiff base that provides the core structure.
Alkylating Agent Substituted benzyl bromide (e.g., 4-bromobenzyl bromide)Introduces the desired aryl group.
Catalyst O-allyl-N-(9-anthracenylmethyl)cinchoninium bromideA Cinchona alkaloid-derived phase-transfer catalyst for inducing chirality.
Base Cesium hydroxide (B78521) (CsOH)Acts as the deprotonating agent in the aqueous phase.
Solvent System Toluene / WaterA biphasic system characteristic of phase-transfer catalysis.
Temperature 0 °C to room temperatureMild conditions to ensure high selectivity.

This table illustrates a representative setup for the asymmetric synthesis of chiral amino acid derivatives, a strategy applicable to the synthesis of chiral derivatives of this compound.

This methodology consistently produces excellent yields and high enantiomeric excess (ee), often exceeding 95% ee. mdpi.com The scalability and predictability of this method make it a highly practical approach for accessing enantiomerically pure derivatives of diarylacetonitriles. nih.gov

Catalytic Applications

As of the current body of scientific literature, there are no specific documented instances of this compound or its immediate derivatives being utilized directly as catalysts or ligands in catalytic processes. The primary role of this compound in advanced organic synthesis is as a structural precursor or intermediate building block for more complex molecules. While derivatives of structurally similar compounds, such as those containing quinazoline (B50416) motifs, have been explored for their potential in asymmetric catalysis, this application has not been extended to this compound itself. nih.gov Future research may explore the potential of chiral derivatives of this compound to act as ligands in metal-catalyzed reactions, but such applications remain speculative at present.

Advanced Spectroscopic and Mechanistic Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(4-Bromophenyl)-2-phenylacetonitrile and its derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum, the methine proton (-CH(CN)-) typically appears as a singlet, with its chemical shift being influenced by the electronic nature of the adjacent aromatic rings. The aromatic protons of the phenyl and 4-bromophenyl groups exhibit complex multiplets in the downfield region of the spectrum. The integration of these signals corresponds to the number of protons in each chemical environment, confirming the stoichiometry of the aromatic systems.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The nitrile carbon (C≡N) shows a characteristic signal in the downfield region, typically around 118-120 ppm. The benzylic carbon attached to the nitrile and two phenyl rings resonates at a distinct chemical shift, while the aromatic carbons display a series of signals corresponding to their unique electronic environments, including the carbon atom bonded to the bromine, which is influenced by the halogen's electronegativity and deshielding effects.

Table 1: Representative NMR Data for this compound and Related Structures

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one8.17-8.13 (m, 1H), 7.80-7.78 (m, 1H), 7.63-7.60 (m, 3H), 7.47-7.45 (m, 2H), 7.28-7.24 (m, 1H), 6.74 (d, J= 8.4, 1H), 6.71-6.68 (m, 1H), 5.76 (s, 1H) rsc.org164.3, 154.4, 148.1, 133.9, 132.3, 130.2, 130.0, 127.8, 126.5, 118.1, 117.8, 114.9, 110.3, 61.3 rsc.org
2-((p-Bromophenyl)amino)-2-phenylacetonitrile4.86 (s, 1H, CHCN) rsc.org144.8, 133.9, 129.6 (2C), 129.3 (3C), 127.4 (2C), 120.4, 118.3, 114.3 (2C), 50.4 rsc.org
2-(4-Fluorophenyl)-2-phenylacetonitrile7.53–7.38 (m, aromatic H), 5.30 (t, J = 7.9 Hz, methine H) 109.5–111.5 (C≡N), 115.9–162.0 (C–F), 120.1–137.1 (Aromatic CH)

Note: The data presented is for related and structurally similar compounds to provide a comparative context for the expected spectral features of this compound.

Mass Spectrometry (MS) for Reaction Progress and Product Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its molecular formula. The isotopic pattern observed for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) serves as a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) can offer valuable structural information. Common fragmentation pathways may involve the loss of the nitrile group (CN), the bromine atom (Br), or cleavage of the bond between the benzylic carbon and one of the phenyl rings. Monitoring the appearance of the molecular ion peak of the product and the disappearance of the reactant peaks allows for real-time tracking of reaction progress.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption is that of the nitrile (C≡N) stretching vibration, which typically appears in the range of 2200–2250 cm⁻¹. This sharp and intense peak is a clear indicator of the presence of the nitrile functionality.

Other significant absorptions include those corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1450–1600 cm⁻¹ region). The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹. The presence and position of these characteristic bands provide confirmatory evidence for the structure of the compound.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Nitrile (C≡N) Stretch2200–2250
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1450–1600
C-Br Stretch< 800

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The presence of two aromatic rings and a nitrile group creates a chromophore that absorbs ultraviolet light. The absorption maxima (λmax) are typically attributed to π→π* transitions within the aromatic rings. The position and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. For a related compound, 2-(4-fluorophenyl)-2-phenylacetonitrile, the conjugated π-system absorbs at a λₘₐₓ of 270–290 nm. Fluorescence studies, if the compound is emissive, can provide further information about its excited state properties and potential applications in materials science.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the compound from starting materials, byproducts, and impurities. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. A UV detector set at a wavelength corresponding to the λmax of the compound allows for sensitive detection and quantification. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used to determine its concentration and purity.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. ni.ac.rs The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is particularly useful for monitoring reaction kinetics and for identifying volatile intermediates and byproducts.

Green Chemistry and Sustainable Synthesis Considerations

Solvent-Free or Green Solvent-Based Methodologies

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to environmental pollution. Green chemistry encourages the use of more environmentally benign solvent systems or, ideally, the elimination of solvents altogether.

One promising approach for the synthesis of diarylacetonitrile derivatives, which could be adapted for 2-(4-Bromophenyl)-2-phenylacetonitrile, is the use of ultrasound-assisted phase-transfer catalysis (PTC) in a biphasic system, often utilizing water as one of the phases. ijsr.net This methodology reduces the reliance on large quantities of organic solvents. In a typical procedure for a similar compound, 2-(4-nitrophenyl)-2-phenylacetonitrile, the reaction is carried out in a biphasic system of chlorobenzene (B131634) and aqueous sodium hydroxide (B78521), facilitated by a phase-transfer catalyst. ijsr.net The use of ultrasound can enhance the reaction rate, leading to shorter reaction times and potentially reducing energy consumption.

While a completely solvent-free synthesis for this compound is not widely documented, techniques such as ball-milling and microwave-assisted synthesis under solvent-free conditions are emerging as powerful tools in green organic synthesis. These methods could potentially be applied to the alkylation of phenylacetonitrile (B145931) with 4-bromobenzyl halide.

Below is a comparative table of potential solvent methodologies:

MethodologySolvent SystemAdvantages
Ultrasound-Assisted PTC Biphasic (e.g., Chlorobenzene/Water)Reduced organic solvent volume, enhanced reaction rates, use of water.
Microwave-Assisted Synthesis Minimal or no solventRapid heating, shorter reaction times, potential for solvent-free conditions.
Ball-Milling Solvent-freeEliminates solvent use, potential for high yields, energy-efficient.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation, expressed as a percentage. jocpr.comwordpress.com

A plausible synthetic route to this compound is the phase-transfer catalyzed C-alkylation of phenylacetonitrile with 4-bromobenzyl bromide. The reaction can be represented as follows:

C₆H₅CH₂CN + BrCH₂C₆H₄Br + NaOH → C₆H₅CH(CN)C₆H₄Br + NaBr + H₂O

To calculate the theoretical atom economy, we consider the molecular weights of the reactants and the desired product.

Calculation of Atom Economy:

CompoundFormulaMolecular Weight ( g/mol )
PhenylacetonitrileC₈H₇N117.15
4-Bromobenzyl bromideC₇H₆Br₂249.93
Sodium HydroxideNaOH39.997
Total Reactant MW 407.077
This compoundC₁₅H₁₀BrN296.15

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (296.15 / 407.077) x 100 ≈ 72.75%

This calculation indicates that, under ideal stoichiometric conditions, approximately 72.75% of the mass of the reactants is incorporated into the final product. The remaining 27.25% is converted into byproducts, primarily sodium bromide and water. While this represents a reasonably good atom economy for a substitution reaction, there is still room for improvement by designing synthetic pathways that minimize the formation of such byproducts.

Catalytic Strategies for Reduced Waste Generation

Catalytic reactions are a cornerstone of green chemistry as they can significantly reduce waste by enabling reactions to proceed with high selectivity and efficiency, often under milder conditions. fzgxjckxxb.com In the synthesis of this compound, phase-transfer catalysis (PTC) is a key strategy for minimizing waste. fzgxjckxxb.comjetir.org

Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of a reactant (in this case, the phenylacetonitrile anion) from an aqueous phase to an organic phase where it can react with the organic substrate (4-bromobenzyl bromide). littleflowercollege.edu.inorgsyn.org This approach offers several green advantages:

Elimination of Hazardous Reagents: PTC allows for the use of aqueous sodium hydroxide as the base, avoiding the need for more hazardous and moisture-sensitive bases like sodium amide or sodium hydride, which are often used in anhydrous organic solvents. jetir.org

High Selectivity: PTC can lead to high selectivity for the desired mono-alkylation product, minimizing the formation of dialkylated and other byproducts, which simplifies purification and reduces waste. orgsyn.orgcrdeepjournal.org

Catalyst Reusability: In some cases, the phase-transfer catalyst can be recovered and reused, further enhancing the sustainability of the process.

The catalytic cycle in the PTC synthesis of this compound can be summarized as follows:

The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) is present in the aqueous phase.

In the aqueous phase, sodium hydroxide deprotonates phenylacetonitrile to form the phenylacetonitrile anion (C₆H₅CH⁻CN).

The catalyst cation (Q⁺) pairs with the phenylacetonitrile anion to form an ion pair [Q⁺][C₆H₅CH⁻CN], which is lipophilic and can migrate into the organic phase.

In the organic phase, the phenylacetonitrile anion reacts with 4-bromobenzyl bromide via a nucleophilic substitution reaction to form the desired product, this compound, and bromide ion (Br⁻).

The catalyst cation (Q⁺) then pairs with the bromide ion and migrates back to the aqueous phase, completing the catalytic cycle.

This catalytic approach significantly reduces the generation of waste compared to stoichiometric methods and represents a more sustainable pathway for the synthesis of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Reaction Architectures

The exploration of innovative reaction methodologies stands as a critical frontier for expanding the utility of 2-(4-Bromophenyl)-2-phenylacetonitrile. A particularly promising, yet largely unexplored, area is the application of mechanochemistry. Recent studies on various DAAN derivatives have demonstrated that mechanical force, such as that generated by ball-milling, can induce the formation of radical species within a polymer matrix. rsc.orgchemrxiv.org This technique offers a solvent-free, environmentally conscious alternative to traditional solution-phase reactions and could be employed to generate the this compound radical, potentially unlocking novel reaction pathways and intermediates.

Furthermore, the development of flow chemistry processes for the synthesis and modification of this compound presents another significant opportunity. Continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. The design of novel catalytic systems, including photocatalysts or electrocatalysts, compatible with these advanced reactor technologies could enable previously inaccessible transformations of the this compound scaffold.

Expanding the Scope of Synthetic Transformations

While this compound is a known precursor, its full synthetic potential remains to be tapped. Future research will likely focus on leveraging its unique structural features—the bromine atom, the nitrile group, and the benzylic proton—to access a wider array of complex molecules.

One key area of exploration is the development of novel cross-coupling reactions. The bromine atom on the phenyl ring is a prime handle for transformations such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents. Expanding the library of coupling partners and developing more efficient catalytic systems will be crucial.

Additionally, transformations of the nitrile group beyond simple hydrolysis or reduction are of significant interest. This could include cycloaddition reactions to form heterocyclic systems or transition-metal-catalyzed reactions that utilize the nitrile as a directing group or a reactive center. The development of asymmetric transformations to introduce chirality at the stereocenter would also be a significant advancement, opening doors to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Computational Design of New Derivatives with Tuned Reactivity

The integration of computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is set to revolutionize the design of novel this compound derivatives. rsc.orgrsc.org These theoretical calculations can predict a range of molecular properties, including bond dissociation energies, electronic structures, and spectroscopic characteristics, before a molecule is ever synthesized in the lab. chemrxiv.org

For instance, DFT calculations can be employed to predict how different substituents on the phenyl rings will affect the stability and reactivity of the corresponding this compound radical. chemrxiv.org This predictive power can guide the synthesis of derivatives with fine-tuned electronic properties. By strategically adding electron-donating or electron-withdrawing groups, it is possible to modulate the energy levels of the molecule, which is a key factor in its potential use in electronic materials. rsc.org

Computational modeling can also be used to design derivatives with specific steric and electronic profiles to enhance their performance in catalytic applications or to create molecules with tailored optical or electronic properties for materials science. This in-silico-first approach can significantly accelerate the discovery and development of new functional molecules based on the this compound core.

Advanced Materials Science Applications Beyond Basic Photovoltaic Properties

The most exciting future prospects for this compound and its derivatives lie in the realm of advanced materials science. Recent groundbreaking research on DAANs has revealed their potential as precursors to fluorescent radicals. rsc.org These radical species exhibit intriguing photophysical properties, including tunable fluorescence wavelengths that can span the visible spectrum from green to red. rsc.orgrsc.orgresearchgate.net

By generating the radical of this compound or its derivatives, it may be possible to create novel luminescent materials. The fluorescence wavelength can be precisely controlled by the introduction of different substituents on the aromatic rings. rsc.orgrsc.orgresearchgate.net This opens up a vast design space for new materials for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of these radicals could be harnessed to create more efficient and color-saturated displays.

Sensors and Probes: The fluorescence of these radical species can be sensitive to their local environment. This property could be exploited to develop highly sensitive chemical sensors or molecular probes for detecting mechanical stress in polymers. nih.gov

Bio-imaging: Functionalized derivatives could be designed to act as fluorescent labels for biological molecules, with the advantage of potentially long-wavelength emission that is beneficial for in-vivo imaging.

The generation of these radicals through mechanochemistry within a polymer matrix also suggests applications in "smart" materials that respond to mechanical stimuli by changing their optical properties. rsc.orgchemrxiv.org This represents a significant leap beyond basic photovoltaic applications and positions this compound as a key building block for the next generation of advanced functional materials.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-Bromophenyl)-2-phenylacetonitrile?

The compound is synthesized via Friedel-Crafts alkylation . A typical procedure involves:

  • Reacting 4-bromophenylacetonitrile with bromobenzene under anhydrous conditions.
  • Using AlCl₃ as a catalyst in benzene, heated to reflux (110°C) for 6–8 hours .
  • Post-reaction, the mixture is cooled, acidified with HCl (pH ~2), and extracted with organic solvents (e.g., dichloromethane).
  • Purification via column chromatography yields the product (reported purity >95%) .

Basic: How is this compound characterized structurally?

Key characterization methods include:

  • ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 4.8 ppm (C≡N adjacent CH₂ group) confirm the biphenyl backbone .
  • IR Spectroscopy : A sharp absorption band at ~2250 cm⁻¹ (C≡N stretch) .
  • Melting Point : Reported values range between 85–88°C, depending on purity .

Basic: What are common reactions involving this compound in organic synthesis?

It serves as a precursor for:

  • Acrylonitrile derivatives : Reacts with aldehydes (e.g., 4-bromobenzaldehyde) under basic conditions to form (Z)-configured acrylonitriles (yields: 85–96%) .
  • Reduction to amines : Using BH₃-THF or Raney Nickel/H₂ reduces the nitrile group to a primary amine .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the nitrile group .
  • Handling : Use gloves and fume hoods due to potential irritancy (no explicit GHS hazards reported) .

Advanced: How can synthetic yields be optimized for Friedel-Crafts alkylation?

Critical factors include:

  • Catalyst loading : AlCl₃ (1.2–1.5 equiv.) maximizes electrophilic activation .
  • Solvent choice : Anhydrous benzene minimizes side reactions (e.g., hydrolysis) .
  • Temperature control : Reflux at 110°C ensures complete reaction while avoiding decomposition .
    Contradictory reports suggest alternative catalysts (e.g., FeCl₃) for greener synthesis, but AlCl₃ remains superior for this substrate .

Advanced: What mechanistic insights explain the regioselectivity of its reactions?

  • Friedel-Crafts Mechanism : AlCl₃ polarizes the C-Br bond in bromobenzene, generating a benzyl carbocation that attacks the electron-rich 4-bromophenylacetonitrile .
  • Steric Effects : The bulky biphenyl group directs electrophilic substitution to the para position of the phenyl ring .

Advanced: How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the phenyl ring to enhance electrophilicity .
  • Biological assays : Derivatives like (Z)-2-(4-bromophenyl)-3-(4-fluorophenyl)acrylonitrile have been tested for 5-HT2A receptor affinity using radioligand binding assays .

Advanced: What analytical challenges arise in characterizing reaction byproducts?

  • Byproduct identification : Use HPLC-MS to detect intermediates (e.g., unreacted 4-bromophenylacetonitrile) .
  • Purification issues : Column chromatography (silica gel, hexane/ethyl acetate eluent) is required to separate stereoisomers of acrylonitrile derivatives .

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